

# Physicochemical properties of 5-Ethylpyridine-2-carbaldehyde

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## Compound of Interest

Compound Name: 5-Ethylpyridine-2-carbaldehyde

Cat. No.: B1338014

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An In-depth Technical Guide to the Physicochemical Properties of **5-Ethylpyridine-2-carbaldehyde**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**5-Ethylpyridine-2-carbaldehyde** is a substituted pyridine derivative that serves as a crucial and versatile intermediate in organic synthesis. Its unique molecular architecture, featuring a reactive aldehyde group and a pyridine core, makes it a valuable building block for the construction of more complex molecules. This compound is particularly significant in the development of novel pharmaceuticals and agrochemicals, where the pyridine scaffold is a common motif in bioactive compounds.<sup>[1][2]</sup> Its applications also extend to the flavor and fragrance industry and materials science, highlighting its broad utility.<sup>[1][2]</sup>

This guide provides a comprehensive technical overview of the essential physicochemical properties of **5-Ethylpyridine-2-carbaldehyde**. As senior application scientists, our goal is to synthesize foundational data with practical, field-proven insights, explaining the causality behind its characteristics and the methodologies used for their determination.

## Chemical Identity and Molecular Structure

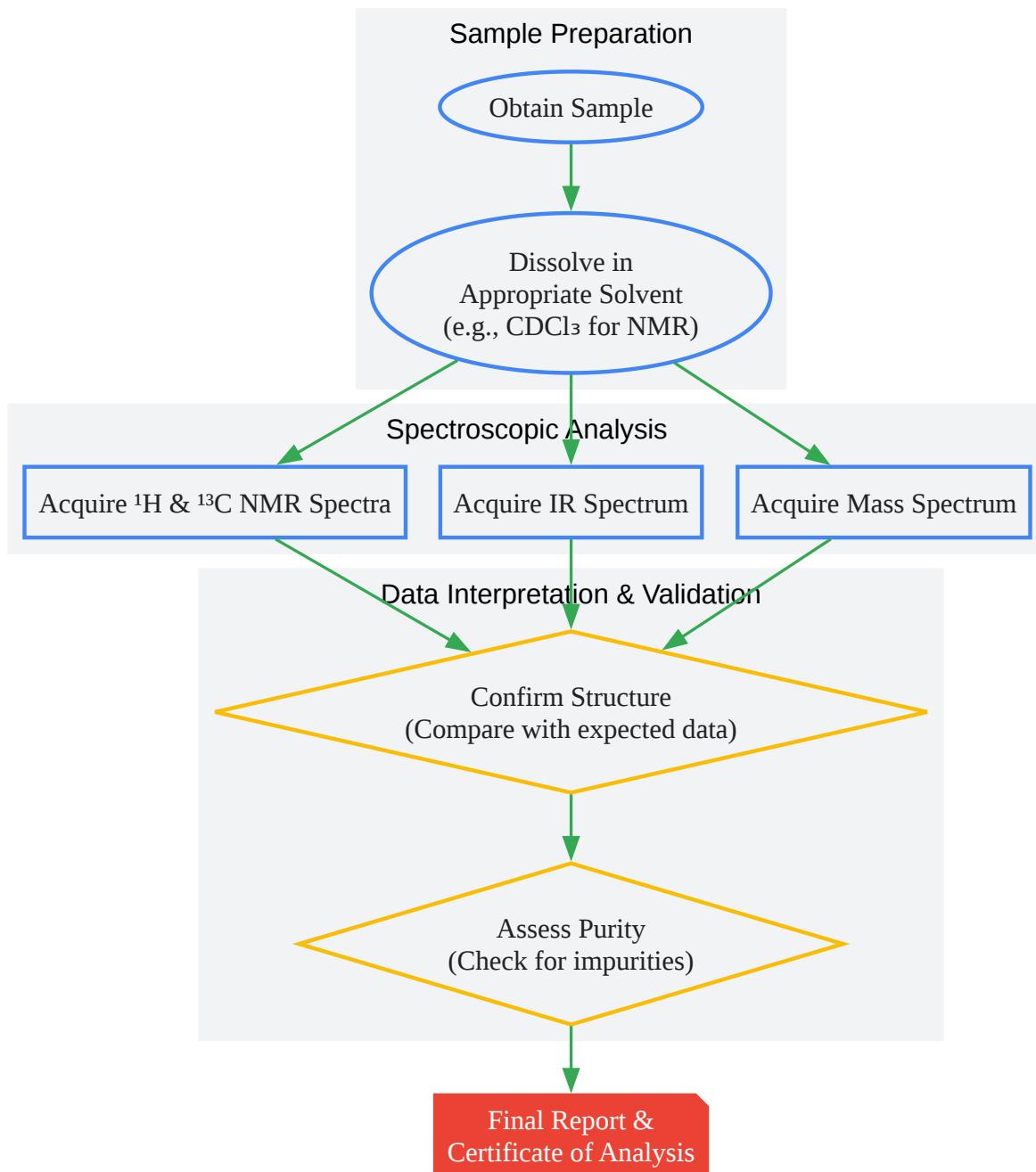
A precise understanding of a molecule's identity is the foundation of all further physicochemical analysis.

## Identifiers

Identifier	Value
IUPAC Name	5-ethylpyridine-2-carbaldehyde <sup>[1]</sup>
CAS Number	21913-84-8 <sup>[1][2]</sup>
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sup>[2]</sup>
Molecular Weight	135.16 g/mol <sup>[2]</sup>
SMILES	CCC1=CN=C(C=C1)C=O <sup>[1]</sup>
InChI Key	PPUYLXOFOVDYKU-UHFFFAOYSA-N <sup>[1]</sup>

## Molecular Structure

The structure consists of a pyridine ring substituted at the 2-position with a carbaldehyde (formyl) group and at the 5-position with an ethyl group. The aldehyde group is the primary site of reactivity, while the ethyl group and the nitrogen atom in the pyridine ring influence the molecule's overall polarity, solubility, and spectroscopic properties.

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## References

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- 2. chemimpex.com [chemimpex.com]
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